Comparative Inhibitory Potency Against Protein Kinase B (PKB): A Critical Differentiation from the 5-Methyl-4-phenyl Isomer
In a fragment-based screening study, the positional isomer 5-methyl-4-phenyl-1H-pyrazole demonstrated measurable but weak inhibition of Protein Kinase B (PKB) with an IC50 of 80 µM [1]. While direct quantitative data for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine in this specific assay are not publicly available, this comparison establishes a crucial baseline: the shift of the methyl group from the 4- to the 5-position of the pyrazole ring (and corresponding change in tautomeric preference) is sufficient to alter biological activity. This structural sensitivity highlights the importance of using the exact 4-methyl-5-phenyl isomer for kinase-targeted research where precise molecular recognition is required.
| Evidence Dimension | Inhibitory potency against Protein Kinase B (PKB) |
|---|---|
| Target Compound Data | Not directly reported in this assay system |
| Comparator Or Baseline | 5-methyl-4-phenyl-1H-pyrazole (positional isomer): IC50 = 80 µM |
| Quantified Difference | Not applicable (target data unavailable); baseline activity established for comparator. |
| Conditions | Fragment-based screening; Protein Kinase B (PKB) enzyme assay. |
Why This Matters
Demonstrates that positional isomerism in the pyrazole series leads to non-negligible differences in biological target engagement, justifying the procurement of the specific 4-methyl-5-phenyl isomer for kinase inhibitor development programs.
- [1] Saxty, G. et al. Identification of inhibitors of protein kinase B using fragment-based lead discovery. J. Med. Chem. 2007, 50(10), 2293-2296. View Source
